Cas no 912761-74-1 (3-Ethoxy-2-(methylamino)pyridine)

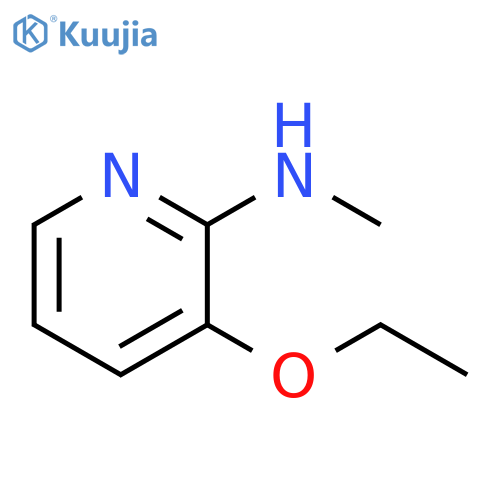

912761-74-1 structure

商品名:3-Ethoxy-2-(methylamino)pyridine

CAS番号:912761-74-1

MF:C8H12N2O

メガワット:152.193681716919

CID:93213

3-Ethoxy-2-(methylamino)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-Ethoxy-2-(methylamino)pyridine

- [(3-ethoxypyridin-2-yl)methyl]amine

- 1-(3-ETHOXY(PYRIDIN-2-YL))METHYLAMINE

- F2147-1533

- 3-Ethoxy-2-(methylamino)pyridinee

- 3-ethoxy-N-methylpyridin-2-amine

- 2-Pyridinamine, 3-ethoxy-N-methyl-

- (3-Ethoxypyridin-2-yl)methanamine

-

- MDL: MFCD08274967

- インチ: 1S/C8H12N2O/c1-3-11-7-5-4-6-10-8(7)9-2/h4-6H,3H2,1-2H3,(H,9,10)

- InChIKey: USCKALXXIXVIJN-UHFFFAOYSA-N

- ほほえんだ: C1(NC)=NC=CC=C1OCC

計算された属性

- せいみつぶんしりょう: 152.09500

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- 色と性状: ねんせいえきたい

- 密度みつど: 1.067

- ふってん: 240.8°C at 760 mmHg

- フラッシュポイント: 99.4°C

- 屈折率: 1.547

- PSA: 48.14000

- LogP: 1.63930

- ようかいせい: 未確定

- 酸性度係数(pKa): 9.41±0.10(Predicted)

3-Ethoxy-2-(methylamino)pyridine セキュリティ情報

- WGKドイツ:3

- 危険カテゴリコード: 22

-

危険物標識:

3-Ethoxy-2-(methylamino)pyridine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Ethoxy-2-(methylamino)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H51011-1g |

3-Ethoxy-2-(methylamino)pyridine, 98% |

912761-74-1 | 98% | 1g |

¥4693.00 | 2023-03-16 | |

| TRC | E939588-10mg |

3-Ethoxy-2-(methylamino)pyridine |

912761-74-1 | 10mg |

$ 50.00 | 2022-06-05 | ||

| Chemenu | CM315110-5g |

3-ethoxy-N-methylpyridin-2-amine |

912761-74-1 | 95% | 5g |

$638 | 2022-03-01 | |

| TRC | E939588-100mg |

3-Ethoxy-2-(methylamino)pyridine |

912761-74-1 | 100mg |

$ 230.00 | 2022-06-05 | ||

| Alichem | A029198603-5g |

3-Ethoxy-2-(methylamino)pyridine |

912761-74-1 | 97% | 5g |

$752.96 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537768-1g |

3-Ethoxy-N-methylpyridin-2-amine |

912761-74-1 | 98% | 1g |

¥1598.00 | 2024-04-25 | |

| Crysdot LLC | CD11018782-5g |

3-ETHOXY-2-(METHYLAMINO)PYRIDINE |

912761-74-1 | 95+% | 5g |

$675 | 2024-07-19 | |

| Apollo Scientific | OR945187-5g |

(3-Ethoxypyridin-2-yl)methanamine |

912761-74-1 | 95% | 5g |

£1011.00 | 2025-03-21 | |

| Apollo Scientific | OR945187-1g |

(3-Ethoxypyridin-2-yl)methanamine |

912761-74-1 | 95% | 1g |

£410.00 | 2025-02-21 | |

| Apollo Scientific | OR945187-250mg |

(3-Ethoxypyridin-2-yl)methanamine |

912761-74-1 | 95% | 250mg |

£83.00 | 2025-03-21 |

3-Ethoxy-2-(methylamino)pyridine 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Ping Tong Food Funct., 2020,11, 628-639

912761-74-1 (3-Ethoxy-2-(methylamino)pyridine) 関連製品

- 10006-74-3(3-Ethoxy-2-pyridinamine)

- 1171098-29-5((3-Methoxypyridin-2-yl)methanamine hydrochloride)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量